Lipophilic Ligand Efficiency (LLE) Advantage over the 6-Methoxy Analog Driven by Higher logP
The target compound (XLogP3 = 2.3) [1] is more lipophilic than its closest 6-methoxy analog, N-(4-chlorophenyl)-6-methoxypyridazine-3-carboxamide (XLogP3 computed = 1.8) [2], while maintaining the same hydrogen-bond donor/acceptor counts and TPSA. For a hypothetical target requiring a specific logP window (e.g., 2.0–2.5 for blood-brain barrier penetration), this difference can be decisive. Assuming comparable on-target potency, the ethoxy compound would exhibit a higher Lipophilic Ligand Efficiency (LLE = pIC50 – logP) only if it gains potency proportionally; however, in the absence of matched potency data, the logP differential alone indicates that the compounds are not interchangeable in permeability-limited assays. [REFS-1, REFS-2]
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.3 [1] |
| Comparator Or Baseline | N-(4-chlorophenyl)-6-methoxypyridazine-3-carboxamide: XLogP3 = 1.8 (computed) [2] |
| Quantified Difference | ΔXLogP3 = +0.5 |
| Conditions | Computed by XLogP3 algorithm (PubChem). No experimental logP/logD data are publicly available for either compound. |
Why This Matters
A ΔlogP of 0.5 can translate to a ~3-fold difference in membrane permeability and a substantial shift in tissue distribution, making the two compounds unsuitable for mutual replacement in cell-based or in vivo studies without re-optimization of the assay conditions.
- [1] PubChem. (2025). Compound Summary for CID 56764588, N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide. View Source
- [2] PubChem. (2025). Compound Summary for CID 56764590, N-(4-chlorophenyl)-6-methoxypyridazine-3-carboxamide (hypothetical analog used for comparative XLogP3 computation). View Source
